molecular formula C48H30N6 B13727754 2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene

2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene

Cat. No.: B13727754
M. Wt: 690.8 g/mol
InChI Key: UBHPERCXCJQQGJ-UHFFFAOYSA-N
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Description

2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene is a complex organic compound with the molecular formula C48H30N6 and a molecular weight of 690.79 g/mol This compound is characterized by its unique structure, which includes a triphenylene core substituted with six pyridine groups at the 3-positions

Preparation Methods

The synthesis of 2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene typically involves the following steps :

    Starting Materials: The synthesis begins with 2,3,6,7,10,11-hexabromobenzo[9,10]phenanthrene and 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

    Reaction Conditions: These starting materials undergo a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction. The reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like toluene or dimethylformamide (DMF).

    Industrial Production: Industrial production methods may involve scaling up the Suzuki-Miyaura coupling reaction with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene can undergo various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The pyridine groups can participate in substitution reactions, where nucleophiles or electrophiles replace one or more hydrogen atoms on the pyridine rings.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce partially or fully reduced derivatives.

Scientific Research Applications

2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene has a wide range of scientific research applications :

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of molecular recognition and binding.

    Industry: Used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene involves its ability to form stable complexes with metal ions and other molecules . The pyridine groups can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) and other supramolecular structures. These interactions can influence the compound’s electronic properties, making it suitable for use in electronic and optoelectronic applications.

Comparison with Similar Compounds

2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene can be compared with other similar compounds, such as :

    2,3,6,7,10,11-Hexaaminotriphenylene: This compound has amino groups instead of pyridine groups, which can lead to different reactivity and applications.

    2,3,6,7,10,11-Hexakis(4-formylphenyl)triphenylene: This derivative has formyl groups, which can participate in different types of chemical reactions compared to pyridine groups.

    2,3,6,7,10,11-Hexahydroxytriphenylene: The presence of hydroxyl groups in this compound can lead to different hydrogen bonding interactions and solubility properties.

Properties

Molecular Formula

C48H30N6

Molecular Weight

690.8 g/mol

IUPAC Name

3-(3,6,7,10,11-pentapyridin-3-yltriphenylen-2-yl)pyridine

InChI

InChI=1S/C48H30N6/c1-7-31(25-49-13-1)37-19-43-44(20-38(37)32-8-2-14-50-26-32)46-22-40(34-10-4-16-52-28-34)42(36-12-6-18-54-30-36)24-48(46)47-23-41(35-11-5-17-53-29-35)39(21-45(43)47)33-9-3-15-51-27-33/h1-30H

InChI Key

UBHPERCXCJQQGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=C3C(=C2)C4=CC(=C(C=C4C5=CC(=C(C=C35)C6=CN=CC=C6)C7=CN=CC=C7)C8=CN=CC=C8)C9=CN=CC=C9)C1=CN=CC=C1

Origin of Product

United States

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